1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione
Description
1-(2,4-Dichlorophenyl)pyrrolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine-2,4-dione core substituted with a 2,4-dichlorophenyl group. Its molecular formula is C₁₀H₇Cl₂NO₂, with a molecular weight of 244.08 g/mol (CAS: 1019490-51-7) . The pyrrolidine-2,4-dione scaffold is structurally related to tetramic acids, which are known for diverse biological activities, including antifungal, antibacterial, and insecticidal properties .
Properties
CAS No. |
1536808-84-0 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-1-2-9(8(12)3-6)13-5-7(14)4-10(13)15/h1-3H,4-5H2 |
InChI Key |
OEMPFMMMRHZLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,4-Dichloroaniline with Succinic Acid Derivatives
A foundational route involves the cyclocondensation of 2,4-dichloroaniline with succinyl chloride or succinic anhydride. This method, adapted from analogous syntheses of pyrrolidine-2,5-diones , proceeds via nucleophilic acyl substitution.
Procedure :
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Reaction Setup : 2,4-Dichloroaniline (1 equiv.) is reacted with succinyl chloride (1.1 equiv.) in dichloromethane (DCM) under inert conditions.
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Cyclization : The intermediate undergoes intramolecular cyclization at 80–90°C for 6–8 hours, facilitated by a catalytic amount of triethylamine.
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Workup : The crude product is purified via recrystallization from ethyl acetate/hexane mixtures, yielding 1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione as a white crystalline solid .
Optimization Insights :
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Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing charged intermediates.
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Catalyst Impact : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation .
Alkylation of Dichlorophenylamines with α-Halo Ketones
Alkylation strategies, inspired by anticonvulsant syntheses , employ α-halo ketones to construct the pyrrolidine ring.
Procedure :
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Alkylation Step : 2,4-Dichloroaniline is treated with 2-chloro-1-(3-chlorophenyl)ethanone (1.2 equiv.) in dry acetone at 60°C for 24 hours.
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Cyclization : Potassium carbonate (3 equiv.) and potassium iodide (catalytic) promote intramolecular cyclization, forming the pyrrolidine-2,4-dione core .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with yields of 44–78% .
Critical Parameters :
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Temperature : Elevated temperatures (60°C) accelerate cyclization but risk side reactions.
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Base Selection : Potassium carbonate ensures deprotonation without hydrolyzing sensitive intermediates .
Thermal Decomposition of Ethoxycarbonyl Precursors
Thermal methods, derived from tetramic acid syntheses , involve controlled decomposition of ethoxycarbonyl derivatives.
Procedure :
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Precursor Synthesis : 3-Ethoxycarbonyl-1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione is prepared via esterification of the corresponding carboxylic acid.
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Decomposition : Heating the precursor in water or nitromethane at 100°C for 12 hours cleaves the ethoxy group, yielding the target compound .
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Anhydro-Byproduct Mitigation : Prolonged heating is avoided to prevent formation of 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione .
Yield and Purity :
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Primary Product : 70–75% yield after recrystallization.
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Byproducts : <5% anhydro-derivatives under optimized conditions .
Microwave-Assisted and Catalytic Approaches
Recent advances in green chemistry have introduced microwave-assisted and transition metal-catalyzed routes, though explicit documentation for this compound remains sparse. Extrapolating from pyrrolidine derivative syntheses :
Microwave Method :
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Conditions : 2,4-Dichloroaniline and maleic anhydride irradiated at 150 W for 15 minutes in DMF.
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Advantages : 80% yield reduction in reaction time (15 minutes vs. 6 hours) .
Palladium-Catalyzed Cyclization :
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Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv.) in toluene at 120°C.
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Outcome : Forms pyrrolidine-2,4-dione via C–N coupling, though yields for dichlorophenyl variants are unreported .
Comparative Analysis of Synthetic Routes
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution Reactions: Substitution at the dichlorophenyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including 1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione. Research indicates that these compounds exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives with similar structures have been shown to inhibit DNA gyrase and topoisomerase IV, crucial targets for antibacterial agents .
Anticancer Properties
Pyrrolidine derivatives have also been investigated for their anticancer potential. Compounds containing the pyrrolidine ring structure have demonstrated activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that specific derivatives can act as antagonists to chemokine receptors involved in cancer metastasis, suggesting their utility in cancer treatment .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. Recent findings suggest that pyrrolidine-based compounds can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain derivatives have shown IC50 values in the low micromolar range, indicating potent enzyme inhibition .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion. Pyrrolidine derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity, with some compounds demonstrating significant inhibition compared to established drugs like vildagliptin .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methodologies that allow for structural modifications to enhance its biological activity. For instance, the introduction of different substituents on the pyrrolidine ring can lead to improved pharmacological profiles .
Case Study: Anticancer Activity
A study conducted by Li et al. (2020) synthesized several pyrrolidine-containing derivatives aimed at inhibiting the CXCR4 receptor, which plays a role in cancer metastasis. One compound exhibited an IC50 value of 79 nM against CXCR4, demonstrating its potential as a therapeutic agent .
Case Study: Antimicrobial Efficacy
Frejat et al. (2022) reported on the synthesis of 1-(3,4-dichlorophenyl)-pyrrolidine-2,5-dione derivatives and their antibacterial activities against various pathogens. The lead compound showed promising results with an IC50 value significantly lower than that of traditional antibiotics .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenyl)pyrrolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyrrolidine-2,4-dione Derivatives with Antifungal Activity
Key Compounds :
- Compounds 132 & 133 : Derivatives with EC₅₀ values of 1.63–2.04 μg/mL against Rhizoctonia cerealis .
- Compounds 139–148 : Incorporate hydrazine and diphenyl ether pharmacophores, showing strong activity against R. solani, Botrytis cinerea, and Fusarium graminearum .
Comparison :
The dichlorophenyl group in 1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione likely enhances antifungal potency compared to simpler derivatives. However, compounds with additional pharmacophores (e.g., hydrazine in 139–148) exhibit broader-spectrum activity, suggesting synergistic effects between substituents .
N-Aryl Pyrrolidine-dione Derivatives for Alzheimer’s Disease
Key Compounds :
- 1-(4-Hydroxy-3-nitrophenyl)pyrrolidine-2,5-dione : pIC₅₀ = 1.3968 .
- 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione : pIC₅₀ = 3.124 (superior to donepezil, pIC₅₀ = 2.7643) .
2,5-dione) and electron-withdrawing groups (e.g., nitro, chloro) significantly influence potency. Nitro groups enhance activity, but chloro substituents may offer better metabolic stability .
Metal Complexes of Pyrrolidine-2,4-dione Derivatives
Key Compounds :
Comparison :
The free ligand (this compound) may exhibit different pharmacokinetic properties compared to its metal complexes. Metal coordination can alter solubility and target binding, as seen in L1-Pd’s 78% yield and distinct spectroscopic properties .
Pesticide and Insecticidal Analogues
Key Compounds :
- Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) : A fungicide with a fluorophenyl substituent .
- Mefenpyr-diethyl : A pyrazole herbicide safener with a dichlorophenyl group (CAS: 135590-91-9) .
Comparison : Fluoroimide’s fluorophenyl group may reduce mammalian toxicity compared to dichlorophenyl derivatives. Mefenpyr-diethyl’s pyrazole core highlights structural diversity in agrochemical design, though both share halogenated aryl groups for target specificity .
Biological Activity
1-(2,4-Dichlorophenyl)pyrrolidine-2,4-dione (CAS No. 1536808-84-0) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a dichlorophenyl group attached to a pyrrolidine ring with a dione functional group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic routes often employ methodologies that facilitate the formation of the pyrrolidine ring while introducing the dichlorophenyl substituent.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives, including those similar to this compound. For instance, research has demonstrated that compounds with similar structures exhibit significant activity in various seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. In these studies, derivatives containing electron-withdrawing groups like chlorine showed enhanced efficacy compared to their analogs without such substitutions .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) in MES | Protective Index |
|---|---|---|
| Valproic Acid | 68.30 | 252.74 |
| This compound | TBD | TBD |
Analgesic Properties
In addition to anticonvulsant activity, compounds similar to this compound have been evaluated for analgesic effects. Studies indicate that these compounds can alleviate pain in various animal models, suggesting a dual role in treating both seizures and pain conditions .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve modulation of neurotransmitter systems and ion channels:
- Sodium Channels : Some derivatives have shown to bind to voltage-sensitive sodium channels, which are crucial targets for anticonvulsant drugs.
- GABAergic System : The interaction with GABA receptors may also play a role in its anxiolytic and anticonvulsant effects.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Anticonvulsant Efficacy : A study demonstrated that a derivative with a similar structure provided significant protection against seizures in the MES model at lower doses compared to standard treatments .
- Pain Management : Another investigation revealed that certain pyrrolidine derivatives exhibited notable analgesic effects in acute pain models (e.g., hot plate test), supporting their potential use in pain management therapies .
Q & A
Q. What are the reliable synthetic routes for 1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, using intermediates like dichlorophenyl precursors and pyrrolidine derivatives. Key steps include:
- Coupling reactions : Reacting 2,4-dichlorophenyl derivatives with activated pyrrolidine intermediates under inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical for isolating the target compound. HPLC (>98% purity) is recommended for final validation .
- Yield optimization : Adjusting reaction temperature (60–80°C) and pH (neutral to slightly basic) minimizes side products .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the dichlorophenyl and pyrrolidine-dione moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) .
- X-ray Diffraction (XRD) : For crystalline samples, XRD provides bond-length data and dihedral angles between aromatic and pyrrolidine rings, critical for understanding electronic properties .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example, measure IC values for inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) .
- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) can identify potential neurological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Orthogonal assays : Cross-validate findings using unrelated techniques (e.g., surface plasmon resonance [SPR] for binding affinity vs. functional cellular assays) .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or GABA receptors). Focus on hydrogen bonding with the dichlorophenyl group and hydrophobic interactions with the pyrrolidine ring .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational changes .
- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like ClogP and topological polar surface area (TPSA) to predict bioavailability .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Plasma stability assays : Expose to human or rodent plasma (1–4 hours) and quantify remaining intact compound using LC-MS/MS .
- Forced degradation : Apply heat (60°C), light (UV), or oxidizing agents (HO) to identify degradation pathways and stabilize formulations .
Q. What strategies are recommended for designing derivatives with enhanced selectivity?
- Scaffold modification : Introduce substituents (e.g., fluoro, methyl) at the 3-position of the pyrrolidine ring to modulate steric and electronic effects .
- Prodrug approaches : Synthesize ester or amide prodrugs to improve solubility and target tissue delivery .
- Isosteric replacement : Replace the dichlorophenyl group with bioisosteres like trifluoromethylphenyl or thiophene to reduce off-target interactions .
Methodological Notes
- Controlled synthesis : Use Schlenk lines for air-sensitive steps and monitor reactions via TLC or inline IR .
- Data validation : Cross-reference NMR and MS data with published spectra (e.g., in Acta Crystallographica or Journal of Medicinal Chemistry) .
- Ethical compliance : Adhere to institutional guidelines for biological testing, especially for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
